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molecular formula C19H16N2O4S B8777405 N-BENZHYDRYL-2-NITRO-1-BENZENESULFONAMIDE

N-BENZHYDRYL-2-NITRO-1-BENZENESULFONAMIDE

Cat. No. B8777405
M. Wt: 368.4 g/mol
InChI Key: ZCACRZDNGHLUDG-UHFFFAOYSA-N
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Patent
US06515179B2

Procedure details

A 28% sodium methoxide/methanol solution (0.42 ml; 1.49 molar equivalents) was added to a solution of N-(2-nitrobenzenesulfonyl)benzhydrylamine (503.3 mg) in dry tetrahydrofuran (5 ml) at room temperature in an argon atmosphere, followed by stirring for 2 hours at room temperature. When water (8.5 ml), 3 N hydrochloric acid (1.5 ml) and ether (5 ml) were added to the concentrate obtained by removing the reaction solvents by evaporation under reduced pressure, an insoluble solid was observed. Accordingly, 2 N sulfuric acid (1.5 ml) and ether (10 ml) were further added. The insoluble solid remained, so that it was separated by filtration. Solution separation was conducted for the filtrate, and the organic layer was extracted again with a mixed solution of 2 N sulfuric acid (1 ml)/water (9 ml). Five normal sodium hydroxide (4 ml) was added to the resulting aqueous layer, which was combined with the solid previously separated by filtration, and extraction was conducted four times with ether (10 ml), followed by drying over sodium sulfate, filtration and concentration. Hexane (15 ml) was added to the concentrate containing the solid, and insoluble matter was filtered and washed with hexane (10 ml). The resulting filtrate was concentrated and dried under vacuum to obtain benzhydrylamine (164.3 mg; yield: 65.6%). Furthermore, the ether layer remained in the preceding extraction with water was dried over sodium sulfate and filtered, and combined with the filtered solid obtained after above-described washing with hexane, followed by concentration. Hexane (15 ml) was added to the concentrate containing the solid, and the solid was filtered and washed with hexane (10 ml), followed by drying under vacuum to recover unreacted materials (162.3 mg; yield: 32.2%).
Name
sodium methoxide methanol
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
503.3 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
65.6%

Identifiers

REACTION_CXSMILES
C[O-].[Na+].CO.[N+](C1C=CC=CC=1S([NH:18][CH:19]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)(=O)=O)([O-])=O.O.Cl>O1CCCC1.CCOCC>[CH:19]([NH2:18])([C:26]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:0.1.2|

Inputs

Step One
Name
sodium methoxide methanol
Quantity
0.42 mL
Type
reactant
Smiles
C[O-].[Na+].CO
Name
Quantity
503.3 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)NC(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
8.5 mL
Type
reactant
Smiles
O
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
by removing the reaction solvents
CUSTOM
Type
CUSTOM
Details
by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
Accordingly, 2 N sulfuric acid (1.5 ml) and ether (10 ml) were further added
CUSTOM
Type
CUSTOM
Details
was separated by filtration
CUSTOM
Type
CUSTOM
Details
Solution separation
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted again with a mixed solution of 2 N sulfuric acid (1 ml)/water (9 ml)
ADDITION
Type
ADDITION
Details
Five normal sodium hydroxide (4 ml) was added to the resulting aqueous layer, which
CUSTOM
Type
CUSTOM
Details
previously separated by filtration, and extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over sodium sulfate, filtration and concentration
ADDITION
Type
ADDITION
Details
Hexane (15 ml) was added to the concentrate
ADDITION
Type
ADDITION
Details
containing the solid, and insoluble matter
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with hexane (10 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The resulting filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 164.3 mg
YIELD: PERCENTYIELD 65.6%
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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